molecular formula C13H11NO4 B8231312 2-Nitro-6-benzyloxy phenol

2-Nitro-6-benzyloxy phenol

Cat. No.: B8231312
M. Wt: 245.23 g/mol
InChI Key: OSIJREAKAWRMJQ-UHFFFAOYSA-N
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Description

2-Nitro-6-benzyloxy phenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of a nitro group (-NO2) and a benzyloxy group (-OCH2C6H5) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-6-benzyloxy phenol typically involves the nitration of 6-benzyloxy phenol. The process can be summarized as follows:

    Nitration Reaction: 6-Benzyloxy phenol is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3), under controlled temperature conditions. The reaction introduces a nitro group at the ortho position relative to the hydroxyl group on the phenol ring.

    Reaction Conditions: The nitration reaction is usually carried out at low temperatures (0-5°C) to minimize the formation of by-products and to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-6-benzyloxy phenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: The hydroxyl group on the phenol ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or Fremy’s salt (potassium nitrosodisulfonate).

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Strong nucleophiles such as alkoxides or amines.

    Oxidation: Potassium permanganate or Fremy’s salt.

Major Products Formed

    Reduction: 2-Amino-6-benzyloxy phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: Quinones.

Scientific Research Applications

2-Nitro-6-benzyloxy phenol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: The compound can be used as a probe to study enzyme activities and biochemical pathways involving nitro and phenol groups.

Mechanism of Action

The mechanism of action of 2-Nitro-6-benzyloxy phenol depends on its chemical structure and the specific reactions it undergoes:

    Reduction: The nitro group is reduced to an amino group, which can participate in further chemical reactions or interact with biological targets.

    Substitution: The hydroxyl group can be replaced by other functional groups, altering the compound’s reactivity and interactions.

    Oxidation: The formation of quinones can lead to redox cycling, which is important in biological systems for electron transfer processes.

Comparison with Similar Compounds

2-Nitro-6-benzyloxy phenol can be compared with other nitrophenols and benzyloxy phenols:

    2-Nitrophenol: Lacks the benzyloxy group, making it less hydrophobic and potentially less reactive in certain substitution reactions.

    6-Benzyloxy phenol: Lacks the nitro group, making it less reactive in reduction reactions.

    4-Nitro-2-benzyloxy phenol: Similar structure but with different substitution pattern, which can affect its reactivity and applications.

The uniqueness of this compound lies in the combination of the nitro and benzyloxy groups, which impart specific chemical properties and reactivity patterns that can be exploited in various applications.

Properties

IUPAC Name

2-nitro-6-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIJREAKAWRMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Benzyloxyphenol (5.00 g, 25.0 mmol) was dissolved in methylene chloride(40 mL) followed by the addition of sodium nitrate (2.30 g, 27.5 mmol). The addition of sulfuric acid (31 mL/3M) was then made, followed by addition of a catalytic amount of sodium nitrite. The mixture was allowed to stir. After 24 hours, the reaction mixture was diluted with methylene chloride and extracted with water. The organic layer was dried over MgSO4 and filtered. The solvent was evaporated and chromatography of the resulting solid on silica gel (4% MeOH/CH2Cl2) gave the desired product(2.6 g, 43%). 1H NMR (CD3COCD3): d 7.70 (d, 1H), 7.50-7.28 (m, 5H), 7.14 (d, 1H), 6.92 (t, 1H), 5.21 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
31 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
43%

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